Ammonium persulfate

Vue d'ensemble

Description

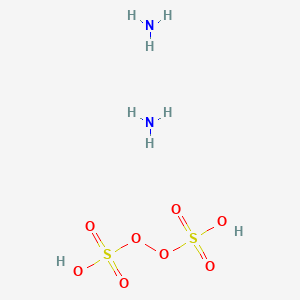

Ammonium persulfate is an inorganic compound with the chemical formula (NH₄)₂S₂O₈. It is a colorless to white crystalline solid that is highly soluble in water. This compound is a strong oxidizing agent and is widely used in various industrial and laboratory applications, including polymer chemistry, etching, and as a cleaning and bleaching agent .

Méthodes De Préparation

Ammonium persulfate is typically prepared by the electrolysis of a cold concentrated solution of either ammonium sulfate or ammonium bisulfate in sulfuric acid at a high current density . The process involves the following steps:

Electrolysis: A cold concentrated solution of ammonium sulfate or ammonium bisulfate is subjected to electrolysis in the presence of sulfuric acid.

Crystallization: The electrolytic solution is then crystallized to obtain this compound.

Filtration and Drying: The crystallized product is filtered and dried to yield pure this compound.

Analyse Des Réactions Chimiques

Ammonium persulfate undergoes various types of chemical reactions, primarily due to its strong oxidizing properties:

Oxidation Reactions: It is commonly used as an oxidizing agent in the oxidation of primary and secondary alcohols to their corresponding carbonyl compounds.

Polymerization Initiator: It acts as a radical initiator in the polymerization of alkenes, such as styrene and butadiene, to form polymers like styrene-butadiene rubber.

Decomposition: In aqueous solution, this compound decomposes to form sulfate radicals, which can further react with various substrates.

Applications De Recherche Scientifique

Polymerization Initiator

Acrylics and Synthetic Rubber Production

- APS is widely used as an initiator in the emulsion polymerization of acrylics, polyvinyl chlorides (PVC), polystyrenes, and synthetic rubber such as styrene-butadiene and isoprene. This application is crucial in manufacturing high-performance materials for automotive tires and various plastic products .

Polymeric Concrete

- In the construction industry, APS serves as an initiator in the formulation of polymeric concrete, enhancing the material's strength and durability for structural applications .

Biodegradable Materials

- Recent studies have also explored using APS in the preparation of biodegradable macroporous hydrogels, which are significant for biomedical applications .

Environmental Applications

Soil Remediation

- Due to its strong oxidizing nature, APS is employed in environmental cleanup processes, particularly in soil remediation efforts to degrade organic pollutants. Its effectiveness in treating contaminated sites makes it a valuable tool for environmental engineers .

Wastewater Treatment

- In water treatment facilities, APS acts as an oxidant to treat organic pollutants. It enhances sewage treatment processes by improving water quality through effective oxidation reactions .

Electronics Industry

Microetching in PCB Manufacturing

- In the electronics sector, APS is utilized as a microetchant for printed circuit boards (PCBs). Its ability to clean and microetch substrates is essential for preparing surfaces for further processing such as plating .

Cosmetics and Personal Care

Hair Bleaching

- The cosmetic industry incorporates APS into formulations to boost hair bleaching performance. This application leverages its oxidizing properties to achieve effective color removal .

Organic Synthesis

Reagent in Chemical Reactions

- APS serves as an oxidizing agent in organic synthesis, facilitating the preparation of various compounds including aldehydes, ketones, and carboxylic acids. The pharmaceutical industry utilizes this property for synthesizing antibiotics and other medicinal compounds .

Other Industrial Applications

Adhesives and Coatings

- APS is involved in producing adhesive films and metal bonding adhesives, contributing to various manufacturing processes where strong adhesion is essential .

Mining Industry

- In mining operations, APS can be used for separating nickel and cobalt from ores, showcasing its utility beyond traditional chemical applications .

Summary Table of Applications

| Application Area | Specific Uses |

|---|---|

| Polymerization | Initiator for acrylics, PVC, synthetic rubber |

| Environmental Remediation | Soil remediation, wastewater treatment |

| Electronics | Microetching for PCBs |

| Cosmetics | Hair bleaching formulations |

| Organic Synthesis | Reagent for synthesizing various organic compounds |

| Industrial Adhesives | Production of adhesive films |

| Mining | Nickel and cobalt separation processes |

Case Studies

- Soil Stabilization Using APS

- Enhancing Water Quality

- Polymerization Efficiency

Mécanisme D'action

The mechanism of action of ammonium persulfate involves the generation of sulfate radicals. In aqueous solution, this compound dissociates into ammonium ions and peroxydisulfate ions. The peroxydisulfate ions further decompose to form sulfate radicals, which are highly reactive and can initiate various chemical reactions . These radicals add to alkenes to form sulfate ester radicals, which are crucial in polymerization processes .

Comparaison Avec Des Composés Similaires

Ammonium persulfate is often compared with other persulfate salts, such as sodium persulfate and potassium persulfate. While all these compounds are strong oxidizing agents, this compound is more soluble in water compared to its sodium and potassium counterparts . This higher solubility makes this compound more effective in aqueous applications. Additionally, this compound is preferred in certain polymerization reactions due to its ability to generate radicals more efficiently .

Similar Compounds

- Sodium persulfate

- Potassium persulfate

- Ammonium thiosulfate

- Ammonium sulfite

- Ammonium sulfate

Propriétés

Numéro CAS |

7727-54-0 |

|---|---|

Formule moléculaire |

H5NO8S2 |

Poids moléculaire |

211.18 g/mol |

Nom IUPAC |

azane;sulfooxy hydrogen sulfate |

InChI |

InChI=1S/H3N.H2O8S2/c;1-9(2,3)7-8-10(4,5)6/h1H3;(H,1,2,3)(H,4,5,6) |

Clé InChI |

SBFSEMVZXZCBEC-UHFFFAOYSA-N |

SMILES |

[NH4+].[NH4+].[O-]S(=O)(=O)OOS(=O)(=O)[O-] |

SMILES isomérique |

[NH4+].[NH4+].[O-]S(=O)(=O)OOS(=O)(=O)[O-] |

SMILES canonique |

N.OS(=O)(=O)OOS(=O)(=O)O |

Color/Form |

Platelike or prismatic (monoclinic) crystals, or white granular powder Colorless, white monoclinic crystals |

Densité |

1.98 at 68 °F (USCG, 1999) 1.982 g/cu cm 1.9 g/cm³ |

melting_point |

Decomposes at 120 °C |

Key on ui other cas no. |

7727-54-0 |

Description physique |

Ammonium persulfate appears as a white crystalline solid. A strong oxidizing agent. Does not burn readily, but may cause spontaneous ignition of organic materials. Used as a bleaching agent and as a food preservative. DryPowder; OtherSolid; PelletsLargeCrystals COLOURLESS CRYSTALS OR WHITE POWDER. |

Pictogrammes |

Oxidizer; Irritant; Health Hazard |

Solubilité |

Solubility in water: 83.5 g/100 g water at 25 °C Freely soluble in water Solubility in water, g/100ml at 20 °C: 58.2 |

Synonymes |

Peroxydisulfuric Acid ([(HO)S(O)2]2O2) Ammonium Salt (1:2); Peroxydisulfuric Acid ([(HO)S(O)2]2O2) Diammonium Salt; Ad 485; Ammonium Peroxidodisulfate; Ammonium Peroxydisulfate; Ammonium Peroxydisulfate ((NH4)2S2O8); Ammonium Peroxysulfate; Anala R; |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.